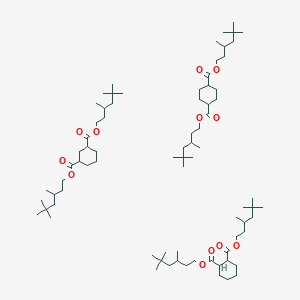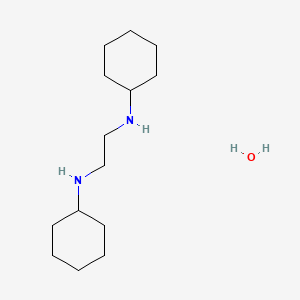
2,6-Diethyl-1,4-dihydro-pyridine-3,5-dicarboxylic acid diethyl ester
概要
説明
2,6-Diethyl-1,4-dihydro-pyridine-3,5-dicarboxylic acid diethyl ester is a chemical compound often used as a building block in organic synthesis. This compound is known for its role in the preparation of various biologically active molecules and is commonly referred to as a Hantzsch ester .
準備方法
Synthetic Routes and Reaction Conditions
2,6-Diethyl-1,4-dihydro-pyridine-3,5-dicarboxylic acid diethyl ester is typically synthesized through the Hantzsch dihydropyridine synthesis. This method involves the reaction of formaldehyde, ethyl acetoacetate, and ammonia under reflux conditions. The reaction proceeds through a multi-step process involving the formation of an intermediate dihydropyridine, which is then further reacted to yield the final product .
Industrial Production Methods
In industrial settings, the synthesis of this compound is scaled up by optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and efficiency. The use of continuous flow reactors and automated systems can further enhance production efficiency .
化学反応の分析
Types of Reactions
2,6-Diethyl-1,4-dihydro-pyridine-3,5-dicarboxylic acid diethyl ester undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form pyridine derivatives.
Reduction: It can act as a hydrogen source in reductive amination and conjugate reduction reactions.
Substitution: The ester groups can undergo nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include methanesulfonic acid and sodium nitrite.
Reduction: The compound itself serves as a hydrogen donor in the presence of suitable catalysts.
Substitution: Nucleophiles such as amines and alcohols can be used under basic conditions.
Major Products
Oxidation: Pyridine derivatives.
Reduction: Amines and reduced carbonyl compounds.
Substitution: Various substituted esters and amides.
科学的研究の応用
2,6-Diethyl-1,4-dihydro-pyridine-3,5-dicarboxylic acid diethyl ester has a wide range of applications in scientific research:
Chemistry: Used as a hydrogen source in organocatalytic reactions and as a building block for synthesizing complex molecules.
Biology: Studied for its potential antimicrobial properties.
Medicine: Investigated for its role in the synthesis of pharmaceuticals and biologically active compounds.
Industry: Utilized in the production of fine chemicals and intermediates for various industrial processes
作用機序
The mechanism of action of 2,6-Diethyl-1,4-dihydro-pyridine-3,5-dicarboxylic acid diethyl ester involves its ability to donate hydrogen atoms in reductive reactions. This property makes it a valuable reagent in organocatalytic reductive amination and conjugate reduction processes. The compound interacts with molecular targets through hydrogen transfer, facilitating the reduction of carbonyl groups to alcohols and amines .
類似化合物との比較
Similar Compounds
- Diethyl 2,6-dimethylpyridine-3,5-dicarboxylate
- Di-tert-butyl 2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate
- Diethyl 1,4-dihydro-2,4,6-trimethyl-3,5-pyridinedicarboxylate
Uniqueness
2,6-Diethyl-1,4-dihydro-pyridine-3,5-dicarboxylic acid diethyl ester is unique due to its specific substitution pattern, which imparts distinct reactivity and stability compared to other dihydropyridine derivatives. Its ability to act as a hydrogen donor in various reactions makes it particularly valuable in synthetic organic chemistry .
特性
IUPAC Name |
diethyl 2,6-diethyl-1,4-dihydropyridine-3,5-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO4/c1-5-12-10(14(17)19-7-3)9-11(13(6-2)16-12)15(18)20-8-4/h16H,5-9H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCRNZZFXDDLZNS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(CC(=C(N1)CC)C(=O)OCC)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![[(1R,4R)-7,7-Dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl]methanesulfonic acid;6-fluoro-2-[4-(methylaminomethyl)phenyl]-3,10-diazatricyclo[6.4.1.04,13]trideca-1,4,6,8(13)-tetraen-9-one](/img/structure/B1436095.png)




![7-Oxaspiro[3.5]nonan-2-amine hydrochloride](/img/structure/B1436101.png)
iodonium p-toluenesulfonate](/img/structure/B1436104.png)

![N-(cyclopropylmethyl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]piperidin-4-amine](/img/structure/B1436108.png)

